Butyl 3-(phenyltellanyl)propanoate

Description

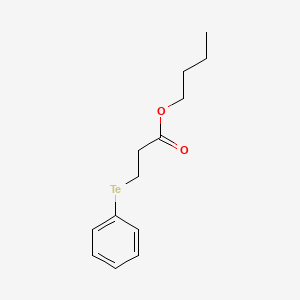

Butyl 3-(phenyltellanyl)propanoate is an organotellurium compound characterized by a tellurium atom in its phenyl-substituted propanoate ester structure. The phenyltellanyl group introduces unique electronic and steric properties due to tellurium’s larger atomic radius and lower electronegativity compared to oxygen or sulfur, influencing reactivity, lipophilicity, and biological activity .

Properties

CAS No. |

122617-85-0 |

|---|---|

Molecular Formula |

C13H18O2Te |

Molecular Weight |

333.9 g/mol |

IUPAC Name |

butyl 3-phenyltellanylpropanoate |

InChI |

InChI=1S/C13H18O2Te/c1-2-3-10-15-13(14)9-11-16-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |

InChI Key |

RBNJITDRLFMJQK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CC[Te]C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-(phenyltellanyl)propanoate typically involves the esterification of 3-(phenyltellanyl)propanoic acid with butanol. This reaction is catalyzed by a mineral acid such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

3-(phenyltellanyl)propanoic acid+butanolH2SO4butyl 3-(phenyltellanyl)propanoate+H2O

Industrial Production Methods

Industrial production of esters like butyl 3-(phenyltellanyl)propanoate often involves continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(phenyltellanyl)propanoate can undergo various chemical reactions, including:

Oxidation: The tellanyl group can be oxidized to form tellurium dioxide.

Reduction: The ester can be reduced to the corresponding alcohol.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters.

Substitution: Acidic or basic hydrolysis can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.

Major Products Formed

Oxidation: Tellurium dioxide and butyl 3-(phenyltellanyl)propanoate.

Reduction: Butyl alcohol and 3-(phenyltellanyl)propanol.

Substitution: 3-(phenyltellanyl)propanoic acid and butanol.

Scientific Research Applications

Butyl 3-(phenyltellanyl)propanoate has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activities, including antifungal and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects due to its unique chemical structure.

Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of butyl 3-(phenyltellanyl)propanoate involves its interaction with molecular targets through its ester and phenyltellanyl groups. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The phenyltellanyl group can participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Tellurium vs.

- Functional Diversity : The 4-hydroxyphenyl variant () demonstrates antioxidant and antifungal activity, whereas cyhalofop-butyl () acts as a herbicide, highlighting how substituents dictate biological roles.

Table 2: Bioactivity Metrics (Where Available)

- Antioxidant Potential: The 4-hydroxyphenyl analog’s TEAC value (0.427) indicates moderate radical-scavenging capacity, likely due to phenolic -OH groups. The phenyltellanyl variant may exhibit redox activity via Te-centered radicals but with unquantified efficacy .

- Antifungal vs. Herbicidal Activity: Structural specificity is critical; the 4-hydroxyphenyl group () enables antifungal action, while cyhalofop-butyl’s fluorophenoxy group targets plant enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.